3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone

Description

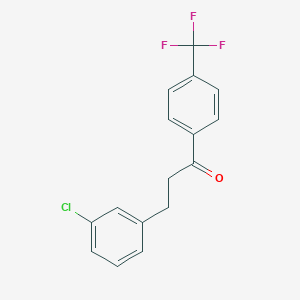

3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone (CAS: 35895-28-4) is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with a 3-chlorophenyl group at the propionyl chain and a trifluoromethyl (-CF₃) group at the para position of the terminal phenyl ring (Figure 1). This compound has been utilized in synthetic organic chemistry and materials science, though it is currently listed as a discontinued product in commercial catalogs, likely due to challenges in synthesis, stability, or niche applicability . Its structural features—chlorine and trifluoromethyl substituents—impart distinct electronic and steric properties, making it a subject of interest for comparative studies with analogous compounds.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-3,5-8,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKXROSLBZXRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644443 | |

| Record name | 3-(3-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-30-9 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-4’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process uses 3-chlorobenzoyl chloride and 4-trifluoromethylacetophenone as starting materials. The reaction is catalyzed by aluminum trichloride in an anhydrous environment, often using dichloromethane as a solvent. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical reactions, including oxidation, reduction, and substitution.

Reactions and Products

- Oxidation: Can yield carboxylic acids.

- Reduction: Can produce alcohols.

- Substitution: Can introduce various functional groups onto the aromatic ring.

| Reaction Type | Possible Products |

|---|---|

| Oxidation | Carboxylic acids |

| Reduction | Alcohols |

| Substitution | Halogenated or nitrated derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

- Research has indicated potential biological activities for 3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone, particularly its antimicrobial and anticancer properties. Studies are ongoing to explore its effectiveness against various pathogens and cancer cell lines.

Mechanism of Action

- The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its ability to penetrate biological membranes and increases metabolic stability.

Pharmaceutical Applications

Drug Development

- The compound is being explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. Its unique chemical structure may lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects.

Examples of Research Findings

- A study investigating the compound's effects on cancer cell proliferation showed promising results, indicating that it may inhibit the growth of certain cancer types through specific molecular pathways.

Industrial Applications

Material Science

- In industry, this compound is utilized in the development of advanced materials, such as polymers with specific properties tailored for particular applications.

Specialty Chemicals

- The compound is also significant in the production of specialty chemicals that require precise chemical properties for their intended use.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of this compound against breast cancer cell lines. The findings suggested that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial properties of this compound against a range of bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its application as a potential antimicrobial agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl-Substituted Aromatic Ketones

Both compounds exhibit strong electron-withdrawing effects from the -CF₃ group, which enhances thermal stability and resistance to metabolic degradation. However, the replacement of the propiophenone backbone with a propionitrile group in the latter compound alters reactivity: nitriles facilitate nucleophilic additions, whereas ketones are more prone to reductions or condensations .

Chlorophenyl-Substituted Derivatives

- The carboxylic acid enhances hydrophilicity (logP reduction by ~2 units) compared to the hydrophobic propiophenone backbone, significantly affecting bioavailability and solubility in polar solvents .

- The 3-chlorophenyl group in these derivatives is critical for receptor binding in neurological applications, contrasting with the ketone’s role in cross-coupling reactions .

Halogenated Propiophenone Analogues

- Ethyl 2-(4-chloro-2-formylphenoxy)acetate (CAS: 1538933-69-5, ): While lacking the trifluoromethyl group, this compound’s chloro and formyl substituents create a bifunctional site for condensation reactions. Its ester group offers hydrolytic instability compared to the robust C=O bond in propiophenones .

Data Table: Structural and Functional Comparison

Research Findings and Key Differences

- Synthetic Accessibility: The trifluoromethyl group in this compound requires specialized fluorination techniques, such as halogen exchange (Halex) or Ullmann coupling, which are costlier than the nucleophilic aromatic substitution used for chlorophenyl derivatives .

- Biological Activity: Chlorophenyl-propiophenones exhibit moderate antimicrobial activity, but piperazine derivatives () show superior CNS penetration due to their amine groups .

- Thermal Stability: The -CF₃ group increases thermal stability (decomposition >250°C) compared to non-fluorinated analogues (<200°C), as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone, commonly referred to as a trifluoromethyl ketone, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a chlorophenyl group and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological interactions.

Mechanisms of Biological Activity

- Inhibition of Enzyme Activity :

- Antimicrobial Properties :

- Cytotoxic Effects :

Case Studies

- Study on Hepatotoxicity : A study examined the effects of various trifluoromethyl ketones on liver cells. It was found that certain derivatives did not exhibit significant hepatotoxic effects, suggesting a potential for safer therapeutic applications .

- Antiviral Activity : Another case study focused on the antiviral properties of related compounds against herpesviruses. The results indicated that these compounds could effectively inhibit viral replication, highlighting their potential as antiviral agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 320.72 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in DMSO |

| LogP (Partition Coefficient) | 4.5 |

In Vitro Studies

In vitro studies have assessed the biological activity of this compound against various cancer cell lines:

- Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | ROS generation |

| A549 | 10.0 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.